Cas no 57760-27-7 ((1S,4As,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol)

(1S,4As,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol structure
57760-27-7 structure
Product Name:(1S,4As,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol
CAS No:57760-27-7
MF:C17H30O
MW:250.419505596161
CID:2184417
Update Time:2023-08-05

(1S,4As,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S,4aβ,8aβ,10aα)-tetradecahydro-4bα,8,8-trimethylphenanthren-1β-ol
    • (1S,4abeta,8abeta,10aalpha)-Tetradecahydro-4balpha,8,8-trimethylphenanthren-1beta-ol
    • (1S,4As,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol
    • Inchi: 1S/C17H30O/c1-16(2)10-5-11-17(3)13-6-4-7-14(18)12(13)8-9-15(16)17/h12-15,18H,4-11H2,1-3H3/t12-,13+,14+,15+,17-/m1/s1
    • InChI Key: JRXWWHKXHLSKMK-JLHDYFKBSA-N
    • SMILES: O[C@H]1CCC[C@H]2[C@H]1CC[C@H]1C(C)(C)CCC[C@@]12C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 322
  • Topological Polar Surface Area: 20.2

(1S,4As,4bR,8aS,10aR)-4b,8,8-trimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol Related Literature

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